molecular formula C12H10BrNO3 B2931887 3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 1016534-16-9

3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid

Cat. No.: B2931887
CAS No.: 1016534-16-9
M. Wt: 296.12
InChI Key: RFZVWEYACPUOBN-UHFFFAOYSA-N
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Description

3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is a halogenated oxazole derivative characterized by a propanoic acid moiety linked to a 1,3-oxazole ring substituted with a 2-bromophenyl group. This compound may serve as a pharmaceutical intermediate or bioactive molecule, given the pharmacological relevance of the oxazole-propanoic acid scaffold in drugs like Oxaprozin .

Properties

IUPAC Name

3-[5-(2-bromophenyl)-1,3-oxazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c13-9-4-2-1-3-8(9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZVWEYACPUOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with various nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and the propanoic acid moiety.

    Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can serve as a probe or ligand in biological assays to study various biochemical pathways.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxazole ring and the bromophenyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Oxazole Key Properties/Notes
This compound (Target) C₁₂H₁₀BrNO₃ ~296 (estimated) 2-Bromophenyl High lipophilicity due to bromine; potential steric hindrance at ortho position.
Oxaprozin C₁₅H₁₃NO₃ 255.27 4,5-Diphenyl NSAID; bulky structure with two phenyl groups; lower halogen-free lipophilicity.
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid C₁₂H₉F₂NO₃ 253.20 2,4-Difluorophenyl Electronegative substituents; predicted CCS values: 157.1–168.0 Ų (adduct-dependent).
3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid C₁₂H₁₀FNO₃ 235.21 4-Fluorophenyl Smaller substituent; para-fluorine minimizes steric effects.
3-[5-Phenyl-1,3-oxazol-2-yl]propanoic acid C₁₂H₁₁NO₃ 217.22 Phenyl Non-halogenated; lower molecular weight and lipophilicity.
3-[5-(3,5-Dichlorophenyl)-4-phenyl-1,3-oxazol-2-yl]propanoic acid C₁₈H₁₃Cl₂NO₃ 362.20 3,5-Dichlorophenyl, 4-phenyl Bulky structure; high molecular weight; potential for strong electronic effects.
Key Observations:
  • Halogen Effects : Bromine in the target compound increases molecular weight and lipophilicity compared to fluorine or chlorine analogs. This may enhance target binding affinity but reduce aqueous solubility.
  • Collision Cross Section (CCS) : The 2,4-difluoro analog exhibits CCS values of 157.1–168.0 Ų, suggesting a compact structure. The brominated target likely has a larger CCS due to bromine’s atomic radius.

Biological Activity

3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is a compound characterized by its unique oxazole ring structure, which includes a bromophenyl substituent. This compound's molecular formula is C12H10BrNO3, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen. Its structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The compound features a five-membered oxazole ring fused with a propanoic acid moiety. The presence of the bromine atom in the phenyl group enhances its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC12H10BrNO3
Molecular Weight292.12 g/mol
IUPAC NameThis compound
CAS Number1016534-16-9

Biological Activity

Research indicates that compounds containing oxazole rings often exhibit significant pharmacological properties , including antibacterial, antifungal, and anticancer activities. The biological activity of this compound has been investigated through various studies:

Antibacterial Activity

Studies have shown that this compound possesses notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition of bacterial growth.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.0195
Bacillus subtilis0.0048

The presence of halogen substituents like bromine is believed to enhance the antibacterial efficacy of the compound by increasing its ability to penetrate bacterial membranes .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against various fungi, including Candida albicans. The MIC values for antifungal activity also indicate significant effectiveness.

Fungal StrainMIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.078

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The oxazole ring may participate in hydrogen bonding and π-π stacking interactions, contributing to its binding affinity and biological activity .

Case Studies

Recent studies have explored the potential therapeutic applications of this compound in treating infections caused by resistant bacterial strains. For instance:

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial effects of various oxazole derivatives, including this compound. Results indicated that this compound exhibited superior activity against S. aureus and E. coli, suggesting its potential as a lead compound for developing new antibiotics .
  • Antifungal Screening : Another research focused on the antifungal properties of this compound compared to other known antifungals. It was found to be effective against C. albicans, highlighting its potential use in treating fungal infections .

Q & A

Q. What are the key synthetic pathways for 3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid?

The synthesis typically involves two stages: (1) oxazole ring formation via cyclization of a bromophenyl-substituted precursor (e.g., using a Hantzsch-type reaction with α-bromo ketones and β-keto esters) and (2) propanoic acid side-chain introduction through alkylation or coupling reactions. For example, a bromophenyl oxazole intermediate can undergo nucleophilic substitution with a propanoic acid derivative. Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf comparison with standards).
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and oxazole protons (δ 8.3–8.5 ppm). Carboxylic acid protons appear at δ 12–13 ppm .
    • IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and oxazole C=N stretch (~1650 cm⁻¹) .
  • Elemental Analysis : Match experimental vs. theoretical C, H, N, Br percentages .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Contradictions often arise from tautomerism, impurities, or crystallographic packing effects. Strategies include:

  • Multi-technique validation : Cross-check NMR data with X-ray crystallography (e.g., C–C bond lengths in the oxazole ring should be ~1.31–1.38 Å) .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
  • Dynamic NMR : Detect tautomeric equilibria by variable-temperature experiments .

Q. What advanced methods assess the bromophenyl group’s electronic effects on reactivity?

  • DFT Calculations : Analyze electron density maps to quantify substituent effects (e.g., Hammett σ values for bromine’s meta-directing influence) .
  • Electrochemical Studies : Cyclic voltammetry to measure redox potentials influenced by the electron-withdrawing bromine .
  • UV-Vis Spectroscopy : Monitor charge-transfer transitions between the oxazole ring and bromophenyl group (e.g., λmax shifts in polar solvents) .

Q. How can the compound’s interactions with biological targets be studied?

  • Molecular Docking : Use PDB ligand templates (e.g., RCSB PDB ID 0YL) to predict binding modes with enzymes or receptors .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the compound on a sensor chip .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

Q. Methodological Notes

  • Safety : Handle brominated compounds in fume hoods; use PPE (gloves, goggles) due to potential toxicity .
  • Synthetic Optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .

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